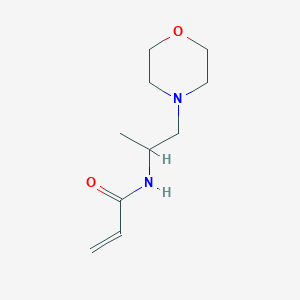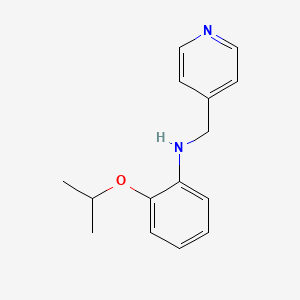![molecular formula C12H15N3O5S B7557719 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension and edema. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure.
Mécanisme D'action
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle, which leads to a decrease in the reabsorption of sodium, chloride, and water. This results in an increase in the excretion of these ions and water, leading to a reduction in blood volume and pressure.
Biochemical and Physiological Effects:
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several biochemical and physiological effects, including a decrease in blood volume and pressure, an increase in urine output, and a reduction in the reabsorption of sodium, chloride, and water in the kidney. It also leads to an increase in the excretion of potassium, calcium, and magnesium ions.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its potent diuretic effect, its ability to inhibit the reabsorption of sodium and chloride ions in the kidney, and its well-established mechanism of action. However, it also has some limitations, including its potential for causing electrolyte imbalances, its variable absorption and elimination rates, and its potential for inducing ototoxicity.
Orientations Futures
There are several future directions for the research on 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. In addition, there is a need for further studies to evaluate the long-term safety and efficacy of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid in different patient populations.
Méthodes De Synthèse
The synthesis of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid involves the condensation of 5-sulfamoyl-1,3-dimethylpyrazole-4-carboxylic acid with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been extensively studied for its therapeutic potential in various medical conditions such as congestive heart failure, liver cirrhosis, and renal failure. It has also been investigated for its role in the treatment of hypertension, hypercalcemia, and hyperkalemia. In addition, 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been used in the management of acute pulmonary edema, acute renal failure, and nephrotic syndrome.
Propriétés
IUPAC Name |
2-[4-[1-(furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-9(5-10-3-2-4-20-10)14-21(18,19)11-6-13-15(7-11)8-12(16)17/h2-4,6-7,9,14H,5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESXNLADBWCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)


![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
